molecular formula C25H28IN3 B8196024 hexidium iodide CAS No. 211566-66-4

hexidium iodide

Cat. No.: B8196024
CAS No.: 211566-66-4
M. Wt: 497.4 g/mol
InChI Key: DBMJYWPMRSOUGB-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route for Hexidium iodide involves chemical reactions to obtain the final compound.
    • Unfortunately, specific synthetic methods and reaction conditions are not widely documented in the literature.
    • industrial production likely involves large-scale synthesis using established protocols.
  • Chemical Reactions Analysis

    • Hexidium iodide is primarily used as a nucleic acid stain .
    • Upon binding to DNA, it emits fluorescence with maximum excitation/emission wavelengths of approximately 518/600 nm .
    • In eukaryotic cells, both the cytoplasm and nucleus are stained by this compound.
    • Note that mitochondria and nucleoli may also exhibit staining.
    • Common reagents for staining include DMSO as the solvent .
  • Scientific Research Applications

  • Mechanism of Action

    • Hexidium iodide’s mechanism of action involves binding to DNA.
    • Once bound, it emits fluorescence, making it useful for visualizing DNA in cells.
    • The exact molecular targets and pathways involved remain an area of ongoing research.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    5-hexyl-6-phenylphenanthridin-5-ium-3,8-diamine;iodide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H27N3.HI/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DBMJYWPMRSOUGB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H28IN3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60782355
    Record name 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60782355
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    497.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    211566-66-4
    Record name 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60782355
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    hexidium iodide
    Reactant of Route 2
    hexidium iodide
    Reactant of Route 3
    hexidium iodide
    Reactant of Route 4
    hexidium iodide
    Reactant of Route 5
    hexidium iodide
    Reactant of Route 6
    hexidium iodide

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